N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Description
N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds related to N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide have shown promising biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. For instance, the preparation of related heterocyclic systems has revealed excellent biocidal properties in some cases, indicating their potential as antimicrobial and antifungal agents (Youssef et al., 2011).
Antidepressant and Anticonvulsant Activities
Derivatives of this compound have also been evaluated for their antidepressant and anticonvulsant activities. Some derivatives induced markedly antidepressant activity, nearly twice the activity of the standard drug imipramine at certain dose levels. Additionally, other compounds exhibited remarkable protective effects against clonic seizures induced by PTZ in mice, showcasing their potential as anticonvulsant agents (Abdel‐Aziz et al., 2009).
Anticancer Activity
Certain novel derivatives have been developed as analogs to known anticancer agents, showing remarkable antitumor activity against various cancer cell lines. These compounds were more potent than the standard drug in some cases, highlighting their potential as effective anticancer agents (Alafeefy et al., 2015).
Synthetic Methodologies and Biological Investigations
In the realm of synthetic chemistry, efficient methodologies for synthesizing derivatives containing the pyrazole amide structure have been developed. These methods, including microwave-assisted synthesis, offer rapid and efficient routes to compounds with interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Antiviral Activity
Derivatives have also been designed, synthesized, and evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity, indicating potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. This showcases the compound's relevance in antiviral research, particularly in the context of HIV/AIDS treatment strategies (Devale et al., 2017).
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-25-18-10-9-16(11-15(18)12-20(25)26)22-21(27)19-13-17(23-24(19)2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZFYIRHBGSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.